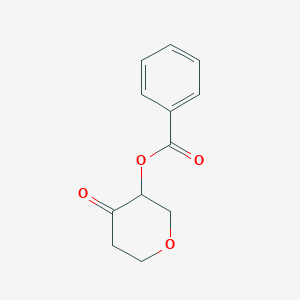

(4-Oxooxan-3-yl) benzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12O4 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

(4-oxooxan-3-yl) benzoate |

InChI |

InChI=1S/C12H12O4/c13-10-6-7-15-8-11(10)16-12(14)9-4-2-1-3-5-9/h1-5,11H,6-8H2 |

InChI Key |

CRLBPICQXUWPNT-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(C1=O)OC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Oxooxan 3 Yl Benzoate and Its Structural Analogues

Retrosynthetic Analysis and Strategic Disconnections for the (4-Oxooxan-3-yl) benzoate (B1203000) Scaffold

A retrosynthetic analysis of (4-Oxooxan-3-yl) benzoate reveals two primary disconnections: the ester linkage and the C-O/C-C bonds of the 4-oxooxane ring. The most logical primary disconnection is the ester bond, leading to 3-hydroxy-4-oxooxane and benzoic acid or a derivative thereof. This approach simplifies the synthesis to the formation of the key heterocyclic alcohol intermediate and a subsequent esterification.

Identification of Key Precursors for the 4-Oxooxane Ring System

The 4-oxooxane ring system is a key structural motif. Its synthesis can be envisioned through several pathways. One common approach to six-membered oxygen-containing heterocycles involves intramolecular cyclization reactions. For instance, a plausible precursor could be a linear molecule with appropriately placed functional groups that can undergo cyclization to form the oxooxane ring.

Another strategy involves the modification of existing heterocyclic systems. For example, the oxidation of a corresponding 4-hydroxyoxane derivative could yield the desired 4-oxooxane. The synthesis of substituted oxocene derivatives through Lewis acid-catalyzed reactions of ε-hydroxy-alkenes and substituted aromatic aldehydes highlights a potential route to related eight-membered rings, which could be adapted for the synthesis of six-membered systems under different conditions. nih.gov

Esterification Strategies for Benzoate Moiety Introduction

The introduction of the benzoate moiety is typically achieved through esterification of the 3-hydroxy group of the 4-oxooxane precursor. Several established methods can be employed for this transformation. The choice of method often depends on the stability of the 4-oxooxane ring and the steric hindrance around the hydroxyl group.

Common esterification methods include:

Fischer-Speier Esterification : This acid-catalyzed reaction between a carboxylic acid and an alcohol is a classic method. youtube.com

Steglich Esterification : This method utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), and is particularly useful for sterically hindered alcohols and acid-sensitive substrates.

Reaction with Acyl Chlorides or Anhydrides : The use of more reactive benzoic acid derivatives, such as benzoyl chloride or benzoic anhydride, can facilitate the esterification, often in the presence of a non-nucleophilic base.

Mitsunobu Reaction : This reaction allows for the esterification of alcohols with inversion of stereochemistry, which is relevant for stereoselective syntheses.

Classical and Modern Esterification Approaches

The formation of the ester linkage in this compound is a critical step. Both classical and modern methods can be adapted for this purpose, with considerations for the specific substrate.

Adaptations of Fischer and Steglich Esterification for Sterically Challenged Alcohols

The hydroxyl group at the 3-position of the 4-oxooxane ring may present some degree of steric hindrance, which could affect the efficiency of standard esterification protocols.

Fischer Esterification , while straightforward, is an equilibrium process. To drive the reaction towards the product, an excess of either the alcohol or the carboxylic acid can be used, or water can be removed as it is formed. youtube.com For a potentially valuable 4-oxooxane precursor, using a large excess of benzoic acid might not be ideal.

Steglich Esterification is often preferred for more complex and sensitive substrates. The reaction proceeds under mild, neutral conditions, which is advantageous for maintaining the integrity of the 4-oxooxane ring. The use of DCC and DMAP activates the carboxylic acid, allowing for efficient acylation of the alcohol. This method is well-suited for situations where the alcohol is sterically hindered or prone to side reactions under acidic conditions.

Palladium-Catalyzed C-O Coupling and Other Transition Metal-Mediated Syntheses

Modern synthetic chemistry offers powerful transition metal-catalyzed methods for the formation of C-O bonds, including esters. Palladium-catalyzed cross-coupling reactions, for instance, can be employed to form aryl ethers and, in some variations, esters. While typically used for forming aryl-O-R bonds, adaptations of these methods could potentially be used for the synthesis of benzoate esters.

For example, a palladium catalyst could facilitate the coupling of a 3-halo-4-oxooxane derivative with a benzoate salt. However, the more common application of palladium catalysis in this context would be for the synthesis of the precursors themselves rather than the final esterification step.

Stereoselective and Asymmetric Synthesis of this compound Enantiomers

The 3-position of the 4-oxooxane ring in this compound is a stereocenter. Therefore, the synthesis of enantiomerically pure forms of this compound requires stereoselective or asymmetric methods.

Several strategies can be envisioned for achieving this:

Resolution of a Racemic Mixture : A racemic mixture of 3-hydroxy-4-oxooxane could be synthesized and then resolved into its individual enantiomers using chiral resolving agents or chiral chromatography. The separated enantiomers could then be esterified to yield the enantiopure (R)- and (S)-(4-Oxooxan-3-yl) benzoates.

Use of a Chiral Auxiliary : A chiral auxiliary could be attached to a precursor molecule to direct a diastereoselective reaction, thereby establishing the desired stereochemistry at the 3-position. Subsequent removal of the auxiliary would provide the enantiomerically enriched 3-hydroxy-4-oxooxane.

Asymmetric Catalysis : An asymmetric catalyst could be used to introduce the stereocenter in a stereoselective manner. For instance, an asymmetric reduction of a 3,4-dioxooxane precursor could yield a chiral 3-hydroxy-4-oxooxane. The stereoselective synthesis of substituted oxetanes and chiral chromans with quaternary allylic siloxanes demonstrates the potential of asymmetric catalysis in constructing chiral heterocyclic systems. semanticscholar.orgchemrxiv.org The principles of asymmetric desymmetrization of oxetanes could also be adapted to create chiral building blocks for the synthesis of the 4-oxooxane ring. nsf.govnih.gov

The following table summarizes the key synthetic strategies discussed:

| Synthetic Challenge | Methodology | Key Reagents/Conditions | Considerations |

| 4-Oxooxane Ring Formation | Intramolecular Cyclization | Linear precursor with appropriate functional groups | Ring size control, functional group compatibility |

| Oxidation of 4-hydroxyoxane | Oxidizing agent (e.g., PCC, Swern) | Availability of the precursor alcohol | |

| Benzoate Esterification | Fischer Esterification | Benzoic acid, alcohol, acid catalyst | Equilibrium reaction, potential for side reactions |

| Steglich Esterification | Benzoic acid, alcohol, DCC, DMAP | Mild conditions, good for sensitive substrates | |

| Acyl Chloride/Anhydride Method | Benzoyl chloride/anhydride, base | High reactivity, potential for side reactions | |

| Stereoselective Synthesis | Resolution | Racemic alcohol, chiral resolving agent | Can be low yielding, requires separation |

| Chiral Auxiliary | Chiral auxiliary on a precursor | Requires attachment and removal of the auxiliary | |

| Asymmetric Catalysis | Asymmetric catalyst (e.g., chiral ligand) | Can provide high enantioselectivity directly |

Chiral Auxiliaries and Organocatalysis in Oxane Ring Formation

Achieving stereocontrol during the formation of the oxane ring is critical. Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.org These auxiliaries, often derived from naturally occurring compounds like amino acids or terpenes, are designed to be recoverable for reuse. wikipedia.orgnih.gov In the context of oxane synthesis, an auxiliary can be attached to a precursor molecule to bias the facial selectivity of a key ring-forming reaction, such as an intramolecular cyclization or an oxa-Michael addition. For instance, oxazinanones, which can be prepared from homochiral beta-amino esters, have been successfully employed as chiral auxiliaries in stereoselective enolate alkylation and aldol (B89426) reactions, demonstrating a powerful strategy for installing chirality that could be adapted for oxane ring synthesis. nih.gov

Asymmetric organocatalysis has emerged as a complementary and powerful strategy for stereoselective synthesis, earning the 2021 Nobel Prize in Chemistry. youtube.com This approach uses small, chiral organic molecules to catalyze reactions enantioselectively, avoiding the need for metal-based catalysts. youtube.com For oxane ring formation, organocatalysts can facilitate reactions like intramolecular oxa-Michael additions. For example, an achiral linear substrate containing both a nucleophilic hydroxyl group and an α,β-unsaturated carbonyl moiety can be cyclized in the presence of a chiral organocatalyst, such as a derivative of the amino acid proline, to yield a chiral oxane. youtube.com The catalyst forms a transient chiral intermediate (e.g., an enamine or iminium ion) that directs the cyclization to favor one enantiomer over the other. youtube.com Binary organocatalytic systems are also being developed for ring-opening polymerizations, which can be a method for creating polysiloxanes and other polymers with controlled structures. nih.gov

| Method | Description | Key Features |

| Chiral Auxiliary | A recoverable chiral group is temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.orgsigmaaldrich.com | High stereoselectivity; Auxiliary can often be recycled. wikipedia.org |

| Organocatalysis | A small, chiral organic molecule is used in catalytic amounts to induce enantioselectivity in the ring-forming step. youtube.com | Metal-free; often uses readily available catalysts like proline derivatives; high enantiomeric excess is achievable. youtube.com |

Enantioselective Esterification and Derivatization

Once the 3-hydroxy-4-oxooxane core is formed, the final step is the installation of the benzoate group. When a racemic or prochiral alcohol is used, enantioselective esterification can be employed to resolve the mixture or create a chiral center. This can be achieved through several methods, including enzymatic kinetic resolution.

Enzymatic catalysis, particularly with lipases, is a well-established method for the enantioselective acylation of alcohols. In a kinetic resolution process, an enzyme selectively catalyzes the esterification of one enantiomer of a racemic alcohol at a much faster rate than the other. This process results in a mixture of the enantioenriched ester (e.g., (R)-(4-Oxooxan-3-yl) benzoate) and the unreacted, enantioenriched alcohol of the opposite configuration (e.g., (S)-3-hydroxy-4-oxooxane). Lipases like Novozym 435 are frequently used for such transformations. nih.gov The modification of secondary metabolite structures through esterification, either chemically or enzymatically, is a common strategy to create new derivatives with potentially enhanced biological activities. medcraveonline.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry, which focus on designing chemical processes that minimize or eliminate hazardous substances, are increasingly integral to modern synthetic planning. youtube.comnih.gov These principles are highly relevant to the synthesis of this compound, aiming to improve efficiency, reduce waste, and enhance safety.

Catalytic Methods: Heterogeneous, Biocatalytic, and Organocatalytic Approaches

The use of catalysts is inherently a green practice as they are used in small amounts and allow for reactions to occur under milder conditions.

Heterogeneous Catalysts: These are catalysts in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. Their primary advantage is the ease of separation from the reaction mixture (e.g., by simple filtration), which allows for catalyst recycling and minimizes product contamination. Carbon-based solid acids have been developed and used for the synthesis of benzoic esters, showing good reusability and high catalytic activity. researchgate.net Zirconium/titanium solid acids have also been employed for preparing methyl benzoates. mdpi.comdntb.gov.ua

Biocatalytic Approaches: As mentioned in section 2.3.2, enzymes are highly efficient and selective catalysts that operate under mild conditions (e.g., neutral pH, room temperature) in aqueous or benign solvent systems. Lipases are particularly valuable for esterification reactions. nih.gov The synthesis of eugenyl benzoate, for instance, has been accomplished using lipase (B570770) from S. aureus or Rhizomucor miehei. medcraveonline.com

Organocatalytic Approaches: Organocatalysis avoids the use of potentially toxic and expensive heavy metals. As discussed in section 2.3.1, these small organic molecules can effectively catalyze key bond-forming reactions in the synthesis of the oxane ring. youtube.comrsc.org

| Catalyst Type | Example | Advantages |

| Heterogeneous | Sulfonated Carbon, Zr/Ti Oxides researchgate.netdntb.gov.ua | Easy separation and recycling, reduced waste. researchgate.net |

| Biocatalytic | Lipases (e.g., Novozym 435) nih.gov | High selectivity, mild reaction conditions, biodegradable. |

| Organocatalytic | Proline derivatives youtube.com | Metal-free, low toxicity, readily available. |

Microwave-Assisted and Ultrasound-Promoted Synthesis

Alternative energy sources are a cornerstone of green chemistry, often leading to dramatically reduced reaction times, increased yields, and lower energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool in organic synthesis. nih.gov It can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance purity by minimizing side reactions. nih.govresearchgate.net The synthesis of various esters, including butyl benzoate and cinnamyl esters, has been significantly accelerated using microwave assistance. mdpi.comnih.govijsdr.org For example, a conventional synthesis of cinnamyl esters might take a long time to achieve high yields, whereas microwave irradiation can reduce the reaction time to just 10-20 minutes. mdpi.comnih.gov

Ultrasound-Promoted Synthesis (Sonochemistry): The application of ultrasound can also intensify chemical reactions. biointerfaceresearch.com The phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. biointerfaceresearch.com Ultrasound has been successfully used to promote the synthesis of various esters, often at room temperature, which further reduces energy consumption compared to conventional heating methods. nih.govbiointerfaceresearch.comderpharmachemica.com The ultrasound-assisted synthesis of 1,3-oxazine derivatives has been shown to improve yields and shorten reaction times under solvent-free conditions. researchgate.net

| Technique | Principle | Advantages in Ester Synthesis |

| Microwave-Assisted | Direct heating of polar molecules via dielectric loss. nih.gov | Dramatically reduced reaction times (hours to minutes), higher yields, increased product purity. nih.govijsdr.org |

| Ultrasound-Promoted | Acoustic cavitation creates localized high-energy zones. biointerfaceresearch.com | Shorter reaction times, reduced energy consumption, can often be performed at lower temperatures. biointerfaceresearch.com |

Total Synthesis Strategies Employing this compound as a Building Block

The this compound moiety, and closely related structures, serve as versatile building blocks in the total synthesis of more complex molecules, particularly natural products. The oxane ring is a common feature in many biologically active compounds. The functional groups of this building block—the ketone at the 4-position, the benzoate ester at the 3-position, and the ether linkage—provide multiple handles for further chemical transformations.

For example, the ketone can be subjected to nucleophilic addition, reduction to an alcohol with stereochemical control, or converted into other functional groups. The benzoate ester can be hydrolyzed to reveal a hydroxyl group, which can then be used for further coupling reactions or functional group manipulations. The stability of the oxane ring itself makes it a robust scaffold upon which to build molecular complexity. While specific examples of total syntheses using the exact "this compound" are not prominently detailed in the surveyed literature, the use of substituted oxetane (B1205548) and oxane rings is crucial in the synthesis of complex molecules like the anticancer drug Taxol, where the formation of the oxetane ring is a key biosynthetic step. nih.gov The strategic use of such heterocyclic building blocks is a common theme in the synthesis of complex natural products.

Chemical Reactivity and Mechanistic Investigations of 4 Oxooxan 3 Yl Benzoate

Reactivity of the Benzoate (B1203000) Ester Moiety

The benzoate ester is a carboxylic acid derivative and, as such, its chemistry is dominated by nucleophilic acyl substitution. quizlet.commasterorganicchemistry.com This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the alkoxide leaving group. masterorganicchemistry.compearson.com

The ester group can be readily converted into other carboxylic acid derivatives through nucleophilic acyl substitution. The general mechanism involves an initial addition of the nucleophile to the ester carbonyl, followed by the elimination of the 3-hydroxy-4-oxooxane leaving group. masterorganicchemistry.commasterorganicchemistry.com

Hydrolysis: When treated with water, particularly under acidic or basic conditions, the benzoate ester can be hydrolyzed back to benzoic acid and the corresponding alcohol, (3-hydroxyoxan-4-one). Basic hydrolysis, often termed saponification, is irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt. masterorganicchemistry.comlibretexts.org

Transesterification: This equilibrium reaction involves reacting the ester with a different alcohol in the presence of an acid or base catalyst. To drive the reaction to completion, the new alcohol is typically used in large excess. This would convert (4-Oxooxan-3-yl) benzoate into a new benzoate ester and release 3-hydroxyoxan-4-one. libretexts.org

Aminolysis: Reaction with ammonia (B1221849) or primary or secondary amines yields benzamide (B126) derivatives. This reaction is generally slower than hydrolysis and often requires heating.

The following table summarizes these key nucleophilic acyl substitution reactions.

| Reaction Type | Nucleophile | Reagent(s) | Product(s) |

| Hydrolysis (Basic) | OH⁻ | NaOH, H₂O, then H₃O⁺ workup | Benzoic acid + 3-Hydroxyoxan-4-one |

| Hydrolysis (Acidic) | H₂O | H₃O⁺ (catalytic), H₂O | Benzoic acid + 3-Hydroxyoxan-4-one |

| Transesterification | R'OH | R'OH, Acid or Base Catalyst | Phenyl-CO-OR' + 3-Hydroxyoxan-4-one |

| Aminolysis | R'NH₂ | R'NH₂ (Amine) | Benzamide (Ph-CO-NHR') + 3-Hydroxyoxan-4-one |

Esters can be reduced to primary alcohols using strong hydride-based reducing agents. libretexts.org The reduction of the benzoate ester moiety of this compound would cleave the ester bond.

Strong Hydride Agents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. libretexts.orglibretexts.org The reaction effectively proceeds via a nucleophilic acyl substitution by a hydride ion (H⁻), forming an aldehyde intermediate, which is then immediately reduced further to the primary alcohol. libretexts.org This process would yield benzyl (B1604629) alcohol and 3-hydroxyoxan-4-one.

Milder Hydride Agents: Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. However, its reactivity can be enhanced by certain additives or conditions, and it is known to reduce benzoate esters in some cases. reddit.com Alternatively, diisobutylaluminum hydride (DIBAL-H) can be used, often at low temperatures (-78 °C), to stop the reduction at the aldehyde stage. libretexts.org

A summary of reduction outcomes is presented in the table below.

| Reducing Agent | Product(s) from Ester Moiety | Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | Benzyl alcohol | Typically in ether or THF, followed by aqueous workup |

| Diisobutylaluminum Hydride (DIBAL-H) | Benzaldehyde | Low temperature (e.g., -78 °C) |

| Sodium Borohydride (NaBH₄) | Generally no reaction, but can reduce activated benzoates | Varies, may require heat or additives |

| Catalytic Hydrosilation (e.g., PhMeSiH₂) | PhMeSi(OR)(OCH₂Ph) or Toluene | Titanocene-based catalyst |

It is important to note that these reducing agents will also reduce the ketone at the C-4 position of the oxane ring, leading to a mixture of products or a fully reduced diol, depending on the stoichiometry and reaction conditions.

Transformations of the 4-Oxooxane Ring System

The 4-oxooxane portion of the molecule contains a cyclic ketone and a saturated ether (tetrahydropyran ring), each with its own characteristic reactivity.

The ketone at the C-4 position is an electrophilic center susceptible to nucleophilic attack. pharmaguideline.com Such reactions convert the sp²-hybridized carbonyl carbon to an sp³-hybridized carbon, forming a tetrahedral intermediate that is typically protonated to yield an alcohol. unizin.orglibretexts.org

Nucleophilic Addition: A wide variety of nucleophiles can add to the C-4 carbonyl. For instance, organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) will attack the carbonyl to form a tertiary alcohol after acidic workup. The addition of cyanide (from HCN or NaCN) results in the formation of a cyanohydrin. libretexts.org

Condensation Reactions: The presence of α-hydrogens (at C-3 and C-5) allows the ketone to undergo base- or acid-catalyzed condensation reactions. For example, in the presence of a base, it can form an enolate which can then act as a nucleophile in reactions like the Aldol (B89426) condensation. Reaction with phosphorus ylides (Wittig reaction) would replace the C=O bond with a C=C double bond, yielding a 4-methyleneoxane derivative.

The table below illustrates the outcomes of typical nucleophilic additions to the C-4 ketone.

| Reaction Type | Reagent(s) | Resulting Functional Group at C-4 |

| Grignard Reaction | 1. R-MgBr; 2. H₃O⁺ | Tertiary Alcohol |

| Organolithium Reaction | 1. R-Li; 2. H₃O⁺ | Tertiary Alcohol |

| Cyanohydrin Formation | NaCN, H⁺ | Cyanohydrin (tertiary alcohol and nitrile) |

| Wittig Reaction | Ph₃P=CHR' | Alkene |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

The six-membered oxane (tetrahydropyran) ring is generally stable compared to smaller cyclic ethers like oxiranes or oxetanes, due to its low ring strain. researchgate.net However, under specific and often harsh conditions, ring-opening can be induced.

Acid-Catalyzed Opening: Strong Lewis or Brønsted acids can activate the ether oxygen by protonation, making the adjacent carbons (C-3 and C-5) susceptible to nucleophilic attack. researchgate.net This can lead to cleavage of a C-O bond, resulting in a linear, functionalized product. The regioselectivity of such an attack would be influenced by the steric and electronic environment of the ring.

Rearrangements: Acidic conditions can also promote rearrangements, such as the formation of a more stable carbocation intermediate if a C-O bond were to break. Given the structure, rearrangements leading to furan (B31954) or other ring systems could be envisioned under specific catalytic conditions.

While the saturated carbon framework of the oxane ring is relatively inert, modern synthetic methods allow for its functionalization.

Electrophilic Functionalization: Direct electrophilic attack on the C-H bonds of the oxane ring is difficult. However, functionalization can be achieved by first generating a carbanion or enolate. For example, deprotonation at C-3 or C-5 alpha to the carbonyl group creates a nucleophilic center that can react with various electrophiles.

Radical Functionalization: Free radical reactions offer a powerful way to functionalize otherwise unreactive C-H bonds. beilstein-journals.org Radical ligand transfer (RLT) catalysis, for example, can enable the introduction of various functional groups. beilstein-journals.org Another approach is hydrogen atom transfer (HAT), where a radical initiator abstracts a hydrogen atom from the oxane ring, creating a carbon-centered radical. This radical can then be trapped by another reagent. The positions adjacent to the ether oxygen (C-2 and C-6) are often susceptible to HAT due to the stabilizing effect of the adjacent oxygen atom.

Mechanistic Pathways of Key Reactions

The elucidation of reaction mechanisms for transformations involving this compound relies on a combination of computational and experimental techniques. These methods provide insights into the energetic profiles of reactions and the nature of transient species.

While specific transition state analyses for reactions of this compound are not widely documented, computational studies on similar systems, such as other tetrahydropyran (B127337) derivatives, offer valuable insights. researchgate.netuni-muenchen.de Density Functional Theory (DFT) and ab initio molecular orbital theory are powerful tools for mapping potential energy surfaces and locating transition state structures. researchgate.net For instance, in reactions such as nucleophilic additions to the ketone or hydrolysis of the benzoate ester, these calculations can determine the geometry and energy of the transition state, indicating whether the reaction proceeds through a concerted or stepwise mechanism. acs.org

For the hydrolysis of the benzoate ester, the reaction is expected to proceed through a tetrahedral intermediate. acs.org Computational studies on the hydrolysis of methyl benzoate and methyl formate (B1220265) have supported a stepwise mechanism involving such intermediates. acs.org Similarly, for reactions at the ketone, such as aldol or Grignard additions, the transition state geometry would dictate the stereochemical outcome of the reaction.

Kinetic Isotope Effects (KIEs) are a powerful experimental tool for probing the rate-determining step of a reaction and changes in bonding at the transition state. nih.gov In the context of this compound, KIEs could be employed to study mechanisms of ester hydrolysis or reactions at the α-position of the ketone. For the hydrolysis of benzoate esters, heavy-atom KIEs at the carbonyl carbon and oxygen can provide information on the degree of bond formation and cleavage in the transition state. acs.org For example, a significant 18O KIE in the leaving group oxygen would suggest that C-O bond cleavage is part of the rate-determining step. rsc.org Studies on the hydrolysis of other benzoate esters have shown that the mechanism can be elucidated through such isotope effects. acs.orgrsc.orgresearchgate.net

The Hammett equation provides a means to quantify the effect of substituents on the reactivity of aromatic compounds. libretexts.orgwikipedia.org For reactions involving the benzoate portion of this compound, such as its hydrolysis, a Hammett study could be conducted by synthesizing derivatives with substituents on the benzene (B151609) ring. The reaction constant, ρ (rho), obtained from a plot of the logarithm of the relative rate constants against the substituent constant, σ (sigma), gives information about the charge development in the transition state. For the alkaline hydrolysis of ethyl benzoates, a ρ value of +2.498 has been reported, indicating that the reaction is sensitive to substituents and that negative charge is built up in the transition state, consistent with a nucleophilic attack on the carbonyl group. wikipedia.org A similar positive ρ value would be expected for the hydrolysis of this compound.

Table 1: Representative Hammett Substituent Constants (σ) and Reaction Constants (ρ) for Benzoate Ester Hydrolysis

| Substituent (para) | σp | Reaction | ρ |

|---|---|---|---|

| -OCH3 | -0.27 | Alkaline Hydrolysis of Ethyl Benzoate | +2.498 wikipedia.org |

| -CH3 | -0.17 | Alkaline Hydrolysis of Ethyl Benzoate | +2.498 wikipedia.org |

| -H | 0.00 | Alkaline Hydrolysis of Ethyl Benzoate | +2.498 wikipedia.org |

| -Cl | +0.23 | Alkaline Hydrolysis of Ethyl Benzoate | +2.498 wikipedia.org |

Stereochemical Control in this compound Transformations

The chiral center at the 3-position of the oxane ring and the presence of the ketone at the 4-position make this compound a valuable substrate for stereoselective synthesis.

Reactions involving the functionalization of the tetrahydropyranone ring of this compound can proceed with high diastereoselectivity. The existing stereocenter at C3 can direct the approach of incoming reagents to the ketone or the α-positions. For example, in aldol-type reactions, the enolate derived from 4-oxotetrahydropyran can react with aldehydes to produce diastereomeric products. The facial selectivity of this reaction is influenced by the conformation of the enolate and the steric hindrance posed by the substituent at the 3-position. Studies on the asymmetric desymmetrization of 4-substituted cyclohexanones have shown that high diastereoselectivity (>99:1) can be achieved in alkylation reactions. sci-hub.se Similar levels of control would be anticipated in reactions of this compound.

Transformations that generate new chiral centers from this compound can be rendered enantioselective through the use of chiral catalysts. For example, the asymmetric α-alkylation of 4-oxotetrahydropyran has been achieved with good enantioselectivity using a chiral imidazolidinone catalyst. sci-hub.se Similarly, peptide-based catalysts have been shown to be effective in the asymmetric intermolecular aldol reaction of 4-oxotetrahydropyran with aldehydes, yielding products with good enantioselectivity. rsc.org In a synergistic palladium/enamine catalytic system, the reaction of 4-oxotetrahydropyran with an unactivated alkene proceeded with 88% enantiomeric excess (ee). rsc.org

Table 2: Examples of Enantioselective Transformations of 4-Oxotetrahydropyran Derivatives

| Reaction Type | Catalyst/Reagent | Substrate | Product ee (%) | Reference |

|---|---|---|---|---|

| α-Alkylation | Chiral Imidazolidinone | 4-Oxotetrahydropyran | Good | sci-hub.se |

| Aldol Reaction | Peptide Catalyst | 4-Oxotetrahydropyran | Good | rsc.org |

| Hydrocarbon Functionalization | Pd(OAc)2/Pyrrolidine | 4-Oxotetrahydropyran | 88 | rsc.org |

These examples highlight the potential for achieving high levels of stereocontrol in reactions involving the this compound scaffold, making it a valuable building block in asymmetric synthesis.

Advanced Spectroscopic and Structural Elucidation of 4 Oxooxan 3 Yl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For (4-Oxooxan-3-yl) benzoate (B1203000), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required to assign all proton and carbon signals and to establish the connectivity and stereochemistry of the molecule.

Expected ¹H and ¹³C NMR Spectral Features:

The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzoate group and the oxane ring. The aromatic protons of the benzoate moiety would typically appear in the downfield region (δ 7.4-8.1 ppm). The protons on the oxane ring would be found in the more upfield region. The proton at the C3 position (methine proton), being adjacent to the electron-withdrawing benzoate group, would be shifted downfield compared to other ring protons. The protons at C2, C5, and C6 would exhibit complex splitting patterns due to geminal and vicinal couplings.

The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons of the ketone (C4) and the ester (C=O of benzoate), which are expected at low field (typically δ 160-210 ppm). The aromatic carbons of the benzoate ring would resonate around δ 128-134 ppm, while the sp³ hybridized carbons of the oxane ring would appear at higher field.

| Compound Name |

| (4-Oxooxan-3-yl) benzoate |

| Tetrahydropyran (B127337) |

| Benzoic Acid |

To unambiguously assign the complex NMR spectra and determine the molecule's constitution, a suite of 2D NMR experiments is indispensable. columbia.edu

2D-COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would be crucial for tracing the connectivity of the protons within the oxane ring, for instance, by showing correlations between H3 and the protons on C2, and between the protons on C5 and C6. sioc-journal.cn

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each carbon atom that bears protons. columbia.eduhmdb.ca The HSQC spectrum would link the proton signals of the oxane ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is critical for piecing together the molecular skeleton. columbia.eduresearchgate.net Key expected correlations for this compound would include the correlation from the C3 proton to the ester carbonyl carbon of the benzoate group, and from the protons on C2 and C5 to the ketone carbonyl at C4, thus confirming the placement of the substituents on the oxane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. sioc-journal.cnresearchgate.net For instance, NOESY could reveal through-space interactions between the proton at C3 and protons at C2 and C5, helping to establish their relative orientation (e.g., axial vs. equatorial).

The six-membered tetrahydropyran ring typically adopts a chair conformation to minimize steric and torsional strain. The presence of a ketone at C4 and a bulky benzoate group at C3 influences the conformational equilibrium.

The conformational preference can be investigated by analyzing NMR parameters:

Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the ³J values for the protons on the oxane ring, the dominant chair conformation (i.e., whether the benzoate group is in an axial or equatorial position) can be determined.

Nuclear Overhauser Effect (NOE): As mentioned, NOESY data provides information on spatial proximity. For example, a strong NOE between two protons in a 1,3-diaxial arrangement would be a clear indicator of their relative positions and the ring's conformation. researchgate.net

Computational modeling, such as Density Functional Theory (DFT) calculations, can be used in conjunction with experimental NMR data to predict the most stable conformations and to calculate theoretical NMR chemical shifts and coupling constants for comparison. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or five decimal places. researchgate.net This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₂H₁₂O₄). By comparing the experimentally measured exact mass with the calculated mass for the proposed formula, it is possible to confirm the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. researchgate.net

Table: Expected HRMS Data for this compound

| Formula | Calculated Mass [M+H]⁺ |

|---|

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. copernicus.orgimreblank.ch

For this compound, the fragmentation pathways would likely involve characteristic losses from both the benzoate and the oxane moieties.

Loss of the Benzoate Group: A common fragmentation pathway for benzoate esters is the cleavage of the ester bond. This could result in a prominent fragment corresponding to the benzoyl cation (C₆H₅CO⁺, m/z 105) or the loss of benzoic acid (C₇H₆O₂, 122 Da) from the protonated molecular ion.

Fragmentation of the Oxane Ring: The 4-oxooxane ring can undergo various ring-opening and cleavage reactions. Common fragmentation patterns for cyclic ketones involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and subsequent loss of small neutral molecules like CO (28 Da) or C₂H₄O (44 Da).

The analysis of these fragmentation patterns allows for the reconstruction of parts of the molecular structure, providing confirmatory evidence for the connectivity established by NMR. imreblank.ch

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the ketone and ester carbonyl groups.

C=O Stretch (Ketone): A strong absorption band is expected in the region of 1715-1735 cm⁻¹ for the saturated six-membered ring ketone.

C=O Stretch (Ester): A strong absorption band for the aromatic ester carbonyl is expected around 1710-1730 cm⁻¹. The conjugation with the benzene (B151609) ring slightly lowers its frequency.

C-O Stretch: The C-O stretching vibrations of the ester and the ether linkage in the oxane ring would appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches would appear just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Non-polar bonds, such as the C=C bonds of the aromatic ring, often produce strong Raman signals (around 1600 cm⁻¹). The carbonyl stretching vibrations are also Raman active. The symmetry of the molecule influences the relative intensities of IR and Raman bands, and a combined analysis provides a more complete vibrational picture.

Table: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretch | 1715 - 1735 |

| C=O (Ester) | Stretch | 1710 - 1730 |

| C-O (Ester & Ether) | Stretch | 1000 - 1300 |

X-ray Crystallography for Solid-State Structure Determination

No published X-ray crystallography data for this compound could be located. This technique is essential for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would typically provide key parameters as outlined in the placeholder table below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Data not available |

| Volume (V) | Data not available |

| Z (molecules per unit cell) | Data not available |

| Calculated Density (ρ) | Data not available |

| Key Bond Lengths (e.g., C=O, C-O-C) | Data not available |

| Key Bond Angles (e.g., O-C-C) | Data not available |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

There is no available literature on the chiroptical properties of this compound. Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are vital for determining the absolute configuration of chiral molecules. As this compound possesses a stereocenter at the C3 position of the oxane ring, it is a chiral molecule. A CD spectrum would reveal how the molecule differentially absorbs left and right-handed circularly polarized light, which is crucial for assigning its (R) or (S) configuration.

Table 2: Hypothetical Circular Dichroism Data for this compound

| Wavelength (nm) | Molar Ellipticity (Δε) |

|---|---|

| Data not available | Data not available |

| Data not available | Data not available |

In the absence of experimental data, any discussion on the structural and stereochemical properties of this compound would be purely speculative and fall outside the scope of a scientifically accurate article.

Computational and Theoretical Investigations of 4 Oxooxan 3 Yl Benzoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are used to determine the fundamental properties of a molecule based on the principles of quantum mechanics. aspbs.com These calculations can predict molecular geometry, electronic structure, and other key characteristics. nih.gov

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com One of its key applications is the exploration of a molecule's conformational landscape. This involves identifying all possible spatial arrangements of the atoms (conformers) and calculating their relative energies to determine the most stable forms, or energy minima. chemrxiv.org For example, DFT calculations have been used to study the conformational preferences of various organic molecules, such as thioether musks and halogenated pyran analogues, revealing how different structural arrangements affect their stability. mdpi.combeilstein-journals.org While conformationally mobile systems can be challenging to model accurately, DFT provides crucial insights into the most likely structures a molecule will adopt. mdpi.com

Table 1: Illustrative Example of DFT-Calculated Relative Energies for Hypothetical Conformers of (4-Oxooxan-3-yl) benzoate (B1203000) (Note: This data is for illustrative purposes only and is not based on actual research.)

| Conformer | Description | Relative Energy (kcal/mol) |

| A | Chair, equatorial benzoate | 0.00 |

| B | Chair, axial benzoate | +2.5 |

| C | Twist-boat | +5.8 |

| D | Boat | +7.2 |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability; a smaller gap generally suggests higher reactivity. nih.govresearchgate.net From the HOMO and LUMO energies, various reactivity indices can be calculated, such as ionization potential, electron affinity, chemical hardness, and electrophilicity, which help in predicting how a molecule will behave in chemical reactions. researchgate.net

Table 2: Illustrative Example of Calculated HOMO-LUMO Properties (Note: This data is for illustrative purposes only and is not based on actual research for the target compound.)

| Parameter | Definition | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.06 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.54 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.52 |

| Ionization Potential (I) | -EHOMO | 7.06 |

| Electron Affinity (A) | -ELUMO | 2.54 |

| Global Hardness (η) | (I - A) / 2 | 2.26 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Different Environments

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ebsco.com By solving the equations of motion for a system of particles, MD simulations can provide a detailed view of molecular behavior, such as conformational changes, interactions with solvent molecules, and the stability of molecular complexes. researchgate.net These simulations are invaluable for understanding how molecules behave in different environments (e.g., in a vacuum, in water, or interacting with a protein), offering a "microscope" to visualize dynamic processes at the atomic level. ebsco.comlammps.org For instance, MD simulations have been used to analyze the stability of drug-protein complexes and to understand how molecules like SrTiO₃ behave in the presence of defects. researchgate.netarxiv.org

In Silico Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data, which is extremely useful for interpreting experimental results. Quantum chemical calculations, often using DFT, can compute the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and the vibrational frequencies seen in infrared (IR) spectroscopy. epstem.net By comparing these theoretically calculated spectra with experimental data, researchers can confirm the structure of a synthesized compound. sapub.org For example, studies on other benzoate-containing molecules have shown good agreement between DFT-calculated NMR and IR data and the values observed in the lab, helping to validate the molecular structures. epstem.netsapub.org

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the step-by-step process of a chemical reaction, known as the reaction mechanism. orientjchem.org By modeling the reactants, products, and any intermediate structures, researchers can map out the entire pathway of a reaction. rsc.org

A key aspect of studying reaction mechanisms is identifying the transition state—the highest energy point along the reaction pathway that connects reactants to products. youtube.com Computational methods allow for the localization of these unstable transition state structures. Once the transition state is found, its energy can be calculated, which allows for the determination of the activation energy barrier. This barrier represents the minimum energy required for the reaction to occur and is a crucial factor in determining the reaction rate. rsc.org Computational studies have successfully elucidated the mechanisms of complex reactions, such as the Cu(i)-catalyzed azide-alkyne cycloaddition (CuAAC), by calculating the activation energies for different proposed pathways. rsc.org

Solvent Effects and Catalytic Pathways

Computational and theoretical investigations provide crucial insights into the reaction dynamics of (4-Oxooxan-3-yl) benzoate, particularly concerning the influence of solvents on its stability and reactivity, as well as potential catalytic pathways for its formation and transformation. While direct computational studies on this compound are not extensively documented in public literature, valuable inferences can be drawn from theoretical examinations of analogous systems, such as other benzoate esters and oxanone derivatives. These studies form the basis for understanding how this specific compound is likely to behave in different chemical environments.

Solvent Effects

The choice of solvent can significantly impact chemical reactions by influencing the stability of reactants, transition states, and products. For a molecule like this compound, which contains both a polar ketone group within the oxane ring and an ester functionality, solvent polarity is expected to play a key role. Computational models, such as those employing Density Functional Theory (DFT) combined with a Polarizable Continuum Model (PCM), are instrumental in predicting these effects. primescholars.com

Theoretical studies on similar esters reveal that polar solvents can stabilize charged intermediates that may form during reactions such as hydrolysis or synthesis. For instance, in the hydrolysis of benzoate esters, the formation of a tetrahedral intermediate is a critical step. nih.gov The stability of this intermediate, and thus the reaction rate, can be significantly affected by the solvent's dielectric constant and its ability to form hydrogen bonds.

Computational analyses on the esterification of glycerol (B35011) with acetic acid have shown that including solvent effects in the calculations provides a more realistic description of the catalytic phenomena and leads to better predictions of the molecular structures. conicet.gov.ar For this compound, it is hypothesized that polar protic solvents like water or ethanol (B145695) could stabilize the transition states in its hydrolysis, potentially accelerating the reaction. Conversely, non-polar aprotic solvents might favor the stability of the ester itself.

To illustrate the potential impact of solvents, a hypothetical data table based on trends observed in computational studies of similar esters is presented below. This table shows the calculated relative energy of a key reaction intermediate in the hydrolysis of this compound in different solvents, as would be determined by DFT calculations.

| Solvent | Dielectric Constant (ε) | Calculated Relative Energy of Tetrahedral Intermediate (kcal/mol) |

| Gas Phase | 1 | 0.0 (Reference) |

| n-Hexane | 1.9 | -2.5 |

| Dichloromethane | 9.1 | -8.7 |

| Ethanol | 24.6 | -15.2 |

| Water | 80.1 | -19.8 |

This table is a hypothetical representation based on general principles of solvent effects on ester hydrolysis and is intended for illustrative purposes.

Catalytic Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of catalytic reactions. For the synthesis or transformation of this compound, several catalytic pathways can be computationally investigated.

Acid-Catalyzed Esterification/Hydrolysis:

The formation of this compound would likely involve the esterification of 3-hydroxyoxan-4-one with benzoic acid, a reaction often catalyzed by a strong acid. DFT calculations on the acid-catalyzed esterification of other carboxylic acids have shown that the reaction can proceed through the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol. rsc.org An alternative, and often more effective, pathway involves the protonation of the hydroxyl group, leading to the formation of a highly reactive acylium ion intermediate. rsc.org

Computational studies can map the potential energy surface for these reaction pathways, identifying the transition states and calculating the activation energy barriers. This allows for a comparison of the feasibility of different mechanisms. For example, a study on the esterification of succinic acid and ethylene (B1197577) glycol explored self-catalyzed pathways where the acid, alcohol, or even water could act as a catalyst. rsc.org

Base-Catalyzed Hydrolysis:

The hydrolysis of this compound can be catalyzed by a base. Computational studies on the alkaline hydrolysis of benzoate esters typically model the reaction assuming a BAC2 mechanism, where the rate-determining step is the addition of a hydroxide (B78521) ion to the carbonyl carbon to form a tetrahedral intermediate. nih.gov The energy barrier for this step can be calculated to predict the reaction rate.

Enzyme Catalysis:

While not strictly a "chemical" catalyst, enzymes are highly efficient catalysts for ester synthesis and hydrolysis. Computational methods like molecular docking and quantum mechanics/molecular mechanics (QM/MM) can be used to model the interaction of this compound with the active site of an enzyme, such as a lipase (B570770). These models can predict the binding affinity and the catalytic mechanism, including the role of specific amino acid residues in the catalytic triad. nih.gov

A summary of potential catalytic pathways and the insights that could be gained from their computational investigation is provided in the table below.

| Catalytic Pathway | Reaction | Key Intermediates/Transition States | Computational Methods |

| Acid Catalysis | Esterification | Protonated carbonyl, Acylium ion | DFT, IRC |

| Base Catalysis | Hydrolysis | Tetrahedral anionic intermediate | DFT, Transition State Theory |

| Enzyme Catalysis | Hydrolysis/Esterification | Enzyme-substrate complex, Acyl-enzyme intermediate | Molecular Docking, QM/MM |

This table outlines hypothetical areas of computational investigation for the specified compound.

Exploration of Research Applications for 4 Oxooxan 3 Yl Benzoate Derivatives

Role as Synthetic Intermediates in Complex Molecule Synthesis

The strategic placement of functional groups within (4-Oxooxan-3-yl) benzoate (B1203000) derivatives makes them valuable building blocks for the assembly of more intricate molecular architectures.

The synthesis of macrocycles and complex polycyclic structures is a central theme in modern organic chemistry, often aimed at creating novel therapeutics or molecular receptors. nih.govmdpi.com Derivatives of (4-Oxooxan-3-yl) benzoate can serve as key intermediates in these synthetic endeavors.

The oxane moiety itself provides a foundational heterocyclic structure. The ketone at the C4 position can be exploited in various ways. For instance, it can undergo ring-expansion reactions or participate in intramolecular aldol (B89426) condensations to forge new rings, leading to polycyclic frameworks. beilstein-journals.org The benzoate ester at the C3 position is a classic functional group for macrolactonization, a common strategy for synthesizing macrocycles. nih.gov

Furthermore, the "precursor approach," where a stable, soluble molecule is converted into a complex target in a final step, could be applied. beilstein-journals.org A derivative of this compound could be elaborated and then cyclized to form a complex polycyclic system. Tandem reactions, such as combined cycloadditions, represent a powerful method for rapidly constructing polycyclic frameworks from relatively simple starting materials. acs.org

Table 1: Hypothetical Synthetic Strategies for Macrocycles and Polycycles

| Derivative of this compound | Target Structure | Key Reaction Type | Rationale |

|---|---|---|---|

| ω-Hydroxyalkyl ester derivative | Macrocyclic Lactone | Intramolecular Transesterification | The terminal hydroxyl group on the ester chain can displace the phenol (B47542) of the benzoate to form a large ring. |

| Derivative with an appended diene | Polycyclic Framework | Intramolecular Diels-Alder | The ketone can be converted to an alkene (dienophile), which can react with a tethered diene to form a bicyclic system. |

Advanced organic materials, such as organic semiconductors, liquid crystals, and porous frameworks, are constructed from precisely designed molecular precursors. uoc.grmdpi.com The rigid-flexible nature of this compound derivatives—combining a rigid phenyl group with a conformationally mobile oxane ring—makes them interesting candidates for this purpose.

By chemically modifying the benzoate unit, for example by introducing extended π-conjugated systems, it is conceivable to create precursors for organic electronic materials. The oxane ring would serve to enhance solubility and influence the solid-state packing of the material, which is critical for its electronic properties. Similarly, derivatives could be designed as linkers for Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs), where the oxane and benzoate units would dictate the pore size and chemical nature of the resulting porous material. researchgate.net

Development as Probe Molecules for Mechanistic Organic Chemistry

The specific arrangement of functional groups in this compound allows for the design of molecular probes to investigate fundamental concepts in physical organic chemistry.

Stereoelectronic effects, which describe the influence of orbital overlap on molecular geometry and reactivity, are fundamental to understanding chemical behavior. wikipedia.orgpharmacy180.com The 4-oxooxane ring system is an excellent platform for studying these phenomena.

The presence of the sp²-hybridized carbonyl at C4 significantly influences the conformational preference of the oxane ring compared to a simple cyclohexane (B81311) or oxane. It creates a region of planarity and introduces powerful electronic interactions. The key stereoelectronic interactions to investigate would include:

n → π interactions:* The overlap of a lone pair (n) from the ring oxygen (O1) with the antibonding orbital (π*) of the C4-carbonyl group. The strength of this interaction is highly dependent on the geometry and conformation of the ring.

Dipole-Dipole Interactions: The alignment of the dipoles from the C4=O group, the C3-O-C=O ester linkage, and the ring ether will dictate the lowest energy conformation.

The orientation of the benzoate group at C3 (axial vs. equatorial) would be a sensitive reporter of these effects. The relative stability of the conformers and their reactivity would provide quantitative data on the magnitude of the underlying stereoelectronic forces. e-bookshelf.de Such effects are known to be significant in similar heterocyclic systems and even in complex biomolecules like DNA. nih.gov

Table 2: Potential Stereoelectronic Interactions in this compound Conformers

| Conformation (C3-Benzoate) | Dominant Stereoelectronic Interaction | Expected Consequence |

|---|---|---|

| Axial | Potential for stabilizing nO1 → σ*C3-C4 interaction | May influence bond lengths and reactivity at C3. |

| Equatorial | Gauche interactions between ester and ketone | Increased steric strain, potentially offset by favorable dipole alignment. |

Functional group interconversions are the cornerstone of organic synthesis, allowing for the transformation of one chemical entity into another. solubilityofthings.com The ester group in this compound is a prime subject for such studies, particularly concerning the influence of the adjacent ketone.

The electron-withdrawing nature of the C4-keto group is expected to have a significant impact on the reactivity of the C3-ester. This occurs via an inductive effect, making the ester's carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This hypothesis could be tested by comparing the rate of hydrolysis or aminolysis of this compound with a control compound lacking the C4-ketone, such as (Oxan-3-yl) benzoate. The conversion of esters to other functionalities like thioesters is also a reaction of significant interest. rsc.org

Table 3: Hypothetical Relative Hydrolysis Rates for Benzoate Esters

| Compound | Reaction Condition | Hypothetical Relative Rate (krel) | Rationale for Reactivity |

|---|---|---|---|

| (Oxan-3-yl) benzoate | NaOH (aq.), 25 °C | 1 | Baseline reactivity of an ester on an oxane ring. |

| This compound | NaOH (aq.), 25 °C | ~10-50 | The adjacent C4-ketone inductively withdraws electron density, activating the ester carbonyl toward nucleophilic attack. |

These studies would provide valuable data on functional group compatibility and reactivity, which is crucial for planning complex synthetic routes. vanderbilt.edu

Potential in Polymer and Materials Science Research

The structural features of this compound derivatives suggest they could be versatile monomers for the synthesis of novel polymers. The field of polymer science often utilizes monomers with specific functional groups to create materials with tailored properties. vulcanchem.comekb.eg

Two primary strategies could be envisioned for polymerization:

Ring-Opening Polymerization (ROP): The oxane ring, while generally stable, can be induced to open under specific catalytic conditions. This would lead to a linear polymer with the keto-benzoate moiety as a repeating side chain, influencing the polymer's solubility, thermal properties, and potential for post-polymerization modification.

Polycondensation: The benzoate ester itself can participate in polymerization. For instance, a derivative functionalized with a second reactive group (e.g., a hydroxyl or amino group on the phenyl ring) could undergo step-growth polymerization to form polyesters or polyamides. The resulting polymers would incorporate the rigid aromatic unit and the flexible oxane ring into the polymer backbone, potentially leading to materials with interesting thermal or mechanical properties, such as high glass transition temperatures or liquid crystalline behavior. researchgate.netresearchgate.net

Table 4: Potential Polymers from this compound Derivatives

| Monomer Derivative | Polymerization Type | Resulting Polymer Class | Potential Properties |

|---|---|---|---|

| This compound | Ring-Opening Polymerization | Polyether | Functional side chains for cross-linking or further reaction. |

| (4-Oxooxan-3-yl) 4-hydroxybenzoate | Polycondensation | Aromatic Polyester (Ar-O-Ar type) | High thermal stability, potential for liquid crystallinity. |

Monomeric Units for Specialty Polymers

The incorporation of cyclic structures like tetrahydropyran (B127337) (THP) into polymer backbones is a known strategy to influence macromolecular properties such as rigidity, thermal stability, and solubility. rsc.org Derivatives of this compound represent potential monomers for creating specialty polymers. The inherent functionalities—the ester, ketone, and ether linkages—offer multiple possibilities for polymerization reactions and for imparting specific characteristics to the resulting materials.

Table 1: Potential Properties of Polymers Derived from this compound Monomers

| Feature of Monomer | Resulting Polymer Property | Potential Application |

| Rigid Tetrahydropyran Ring | Increased chain rigidity and thermal stability. | High-performance engineering plastics. nih.gov |

| Ester Linkage | Potential for biodegradability through hydrolysis. | Environmentally benign plastics, drug delivery systems. nih.gov |

| Ketone Functional Group | Site for post-polymerization functionalization. | Functional surfaces, responsive materials. |

| Polar Moieties | Tunable solubility in various organic solvents. | Coatings, membranes, and films. open.edu |

Ligand Scaffolds for Catalysis and Coordination Chemistry

Tetrahydropyran-based molecules are recognized as valuable scaffolds in medicinal chemistry and have been explored as ligands for metal complexes. nih.gov The oxygen atoms in the ketone and ester groups of this compound derivatives have lone electron pairs available for coordination with metal centers, making them promising candidates for ligand design. researchgate.net By modifying the substituents on the benzoate or tetrahydropyran rings, a diverse library of ligands can be synthesized with fine-tuned steric and electronic properties.

These tailored ligands can form stable complexes with various transition metals, such as iron, ruthenium, or copper. arabjchem.orgmdpi.comrsc.org Such metal complexes are investigated for their catalytic activity in a wide array of organic reactions. arabjchem.orgmdpi.com For example, iron pincer complexes, which feature a central metal atom held in place by a tridentate ligand, are studied for their catalytic roles in hydrogenation and other transformations. rsc.org The defined geometry enforced by such ligands can lead to high selectivity in catalytic processes. rsc.org Furthermore, if chiral derivatives of this compound are used, they can serve as ligands in asymmetric catalysis, which is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. researchgate.net

Analytical Chemistry Applications (e.g., Chromatography Standards, Derivatization Reagents)

In analytical chemistry, compounds with well-defined structures and purities are essential for use as standards. This compound and its derivatives, with their distinct chemical structure, are suitable for use as reference standards in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). rmuti.ac.thchembk.com These standards are used to calibrate instruments and to identify and quantify the presence of related substances in complex mixtures, such as environmental or biological samples. scholaris.ca

Moreover, these derivatives can be engineered to function as derivatization reagents. research-solution.com Derivatization is a process where a target analyte is chemically modified to enhance its detection or separation. academicjournals.org For example, a derivative of this compound could be synthesized to contain a highly reactive group that selectively attaches to a specific functional group on a target molecule. This "tagging" can improve the analyte's volatility for GC analysis or introduce a chromophore for enhanced UV-Vis detection in HPLC. research-solution.comgreyhoundchrom.com The choice of derivatization reagent is critical and must yield a stable product nearly quantitatively, without causing structural rearrangements of the analyte. research-solution.com

Future Research Directions and Uncharted Territories for 4 Oxooxan 3 Yl Benzoate

Development of Novel Catalytic Systems for Efficient Synthesis and Transformations

The efficient construction of the oxooxan ring and the installation of the benzoate (B1203000) ester are critical for accessing (4-Oxooxan-3-yl) benzoate and its derivatives. Future research should prioritize the development of novel catalytic systems that offer high yield, selectivity, and operational simplicity.

Drawing inspiration from the synthesis of related heterocyclic systems like 4H-pyrans and tetrahydro-4H-chromenes, researchers could explore the use of innovative catalysts. scielo.org.za For instance, biopolymer-based nanomagnetic catalysts, such as silver nanoparticles supported on starch-coated magnetite (Ag/Fe₃O₄@starch), have proven effective in the synthesis of pyran derivatives. scielo.org.za A key advantage of such systems is the ease of catalyst recovery using an external magnet, which enhances the sustainability of the process. scielo.org.za The application of similar magnetic nanoparticle-based catalysts could be a fruitful direction for the synthesis of the this compound precursor.

Furthermore, the stereoselective synthesis of substituted oxooxans, such as those found in complex natural products, has been achieved using chiral catalysts like oxazaborolidine reagents. google.com Exploring enantioselective catalytic methods for the synthesis of this compound could provide access to specific stereoisomers, which is often crucial for biological applications.

Table 1: Potential Catalytic Systems for Investigation

| Catalyst Type | Potential Advantages for this compound Synthesis | Relevant Precedent/Concept |

|---|---|---|

| Nanomagnetic Catalysts (e.g., Ag/Fe₃O₄@starch) | High efficiency, simple recovery and reusability, environmentally friendly. scielo.org.za | Proven efficacy in synthesis of related pyran and chromene derivatives. scielo.org.za |

| Chiral Oxazaborolidines | High stereoselectivity for producing specific enantiomers. google.com | Used for stereoselective reduction of ketones to chiral alcohols in related systems. google.com |

| Metal-Organic Frameworks (MOFs) | High surface area, tunable porosity, and active sites for catalysis. | General application in heterogeneous catalysis. |

Investigation of Photo- and Electro-Chemical Reactivity

The ketone and ester functionalities of this compound, along with the aromatic ring, make it an interesting candidate for photo- and electro-chemical transformations. These methods often provide unique reactivity pathways that are inaccessible through traditional thermal methods.

Photoredox catalysis, which has seen widespread application in modern organic synthesis, could be employed to forge new bonds at positions alpha to the ketone or on the benzoate ring. drugtargetreview.com The ketone moiety could undergo photochemical reactions such as Norrish-type cleavage or cycloadditions upon irradiation. The investigation of such reactivity could lead to novel molecular scaffolds derived from the oxooxan core. The use of light to drive chemical reactions, as seen in the application of bacteriochlorophyll (B101401) photosensitizers, highlights the potential of photochemical methods in specialized applications. google.com

Electrochemical methods offer a reagent-free approach to oxidation and reduction reactions. scribd.com The carbonyl group could be electrochemically reduced to a hydroxyl group, or coupled with other substrates. Similarly, the benzoate ring could be subjected to electrochemical modification. Capillary electrophoresis, which utilizes an applied voltage, demonstrates the principle of manipulating molecules through electric fields, a concept central to electro-organic synthesis. scribd.com

Advancements in Sustainable and Scalable Synthetic Methodologies

Future synthetic routes to this compound should align with the principles of green chemistry, emphasizing sustainability and scalability. fairlamb.group This involves minimizing waste, using less hazardous substances, and improving energy efficiency.

One-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, can significantly improve efficiency by reducing the number of steps and the amount of waste generated. rssing.com The development of a one-pot method for this compound, potentially combining the formation of the oxooxan ring with the subsequent esterification, would be a significant advancement.

The use of recoverable and reusable catalysts, such as the nanomagnetic systems discussed previously, is a key tenet of sustainable synthesis. scielo.org.za Research into solid-supported reagents and catalysts that can be easily separated from the reaction mixture would be highly beneficial.

For scalability, transitioning from batch processing to continuous flow chemistry presents a promising avenue. nih.gov Flow chemistry offers superior control over reaction parameters, enhanced safety, and the potential for straightforward scaling. Optimizing the synthesis of this compound in a microfluidic or continuous flow reactor could facilitate its production on a larger scale. nih.gov

Expanding the Scope of Derivatization for Diverse Analogues

To fully explore the chemical space around this compound, future work should focus on creating a diverse library of analogues through systematic derivatization. This involves modifying both the oxooxan and the benzoate portions of the molecule.

Derivatization of the Oxooxan Ring:

Modification of the Ketone: The ketone at the 4-position is a prime handle for chemical modification. It can be reduced to a hydroxyl group, converted to an amine via reductive amination, or used as a site for olefination reactions (e.g., Wittig reaction) to introduce carbon-based substituents.

Substitution at Other Positions: Introducing substituents at other positions on the oxan ring (e.g., methyl groups as seen in 4-methyl-2-oxooxan-4-yl) could systematically probe structure-activity relationships. googleapis.comepo.org

Derivatization of the Benzoate Group:

Aromatic Substitution: The benzoyl moiety can be substituted with a wide array of functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) to modulate its electronic and steric properties.

Alternative Esters: Replacing the benzoate with other aromatic or aliphatic esters would create a broad range of analogues.

These derivatization strategies would generate a library of compounds for screening in various applications, from materials science to medicinal chemistry.

Integration with Automated Synthesis and High-Throughput Experimentation

The optimization of reaction conditions and the synthesis of a large library of derivatives can be significantly accelerated by integrating automated synthesis and high-throughput experimentation (HTE). fairlamb.groupcatrin.com This modern approach allows for a large number of experiments to be performed in parallel, using minimal amounts of material. nih.gov

An HTE workflow for this compound could involve using a liquid handling robot to set up an array of reactions in microtiter plates to screen various catalysts, solvents, bases, and temperatures simultaneously. nih.gov Rapid analysis of the reaction outcomes, for example by Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), can quickly identify the most promising conditions for a given transformation. nih.gov This data-rich approach not only accelerates optimization but also provides a deeper understanding of the reaction landscape. drugtargetreview.comtum.de

The combination of automated synthesis platforms with machine learning algorithms represents a frontier in chemical discovery. drugtargetreview.com Such systems can autonomously design, execute, and analyze experiments, navigating the vast chemical space to identify molecules with desired properties, a strategy that could be powerfully applied to the future exploration of this compound and its analogues. drugtargetreview.comfairlamb.group

Table 2: Hypothetical High-Throughput Experimentation (HTE) Screen for Synthesis Optimization

| Variable | Parameter 1 | Parameter 2 | Parameter 3 | Parameter 4 |

|---|---|---|---|---|

| Catalyst | Catalyst A | Catalyst B | Catalyst C | No Catalyst |

| Solvent | Toluene | Dichloromethane | Acetonitrile | N-Methyl-2-pyrrolidone (NMP) nih.gov |

| Base | Triethylamine | DIPEA | Potassium Carbonate | DBU |

| Temperature | 25°C | 50°C | 80°C | 100°C |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (4-Oxooxan-3-yl) benzoate and its derivatives?

- Methodology :

- Oxidation : Use potassium permanganate (KMnO₄) in acidic media to introduce carboxyl groups, analogous to methods for related benzoate esters .

- Reduction : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether can reduce carbonyl groups to hydroxyl derivatives .

- Substitution : React with alkyl halides or acyl chlorides in the presence of a base (e.g., pyridine) to generate substituted derivatives .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Handling : Avoid inhalation, skin contact, and ignition sources. Use PPE (gloves, goggles, lab coats) and ensure proper ventilation .

- Storage : Keep in tightly sealed containers in dry, well-ventilated areas. Monitor for degradation using spectroscopic methods if stored long-term .

- First Aid : For spills, use vacuum collection and avoid environmental release. For exposure, follow protocols like rinsing eyes with water for 15+ minutes .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound analogs?

- Standardization : Conduct comparative studies under controlled conditions (e.g., pH, temperature) to isolate variables. For example, organic degradation during prolonged experiments (e.g., 9-hour data collection) may alter bioactivity .

- Data Validation : Use orthogonal assays (e.g., enzyme inhibition and cytotoxicity tests) to cross-validate results. Reference toxicological databases for baseline comparisons, though limited data exists for this compound .

Q. What experimental designs are optimal for studying the stability of this compound in aqueous systems?

- Controlled Variables : Test stability across pH ranges (2–12) and temperatures (4–37°C). Monitor degradation via UV-Vis spectroscopy or mass spectrometry .

- Sample Preservation : Implement continuous cooling during experiments to mitigate thermal degradation, as observed in wastewater matrix studies .

Q. How can computational modeling enhance the study of this compound’s reactivity?

- In Silico Tools : Predict physicochemical properties (e.g., logP, solubility) using platforms like ACD/Labs Percepta. Validate with experimental data, noting gaps in existing databases .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide synthesis of derivatives with enhanced binding affinity .

Key Considerations for Researchers

- Toxicological Gaps : No acute toxicity data exists for this compound. Prioritize in vitro assays (e.g., Ames test, cytotoxicity screens) before in vivo studies .

- Environmental Impact : Avoid release into waterways. Use containment measures (e.g., absorbent materials) for spills, as advised for similar esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|